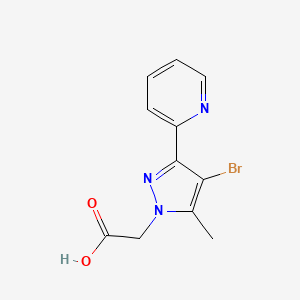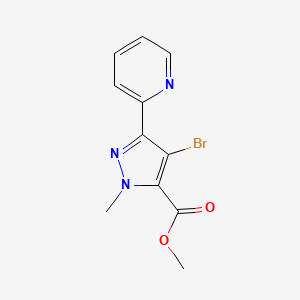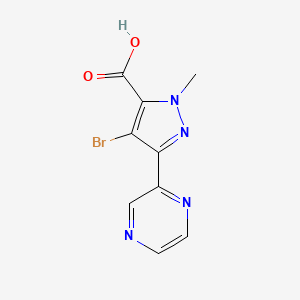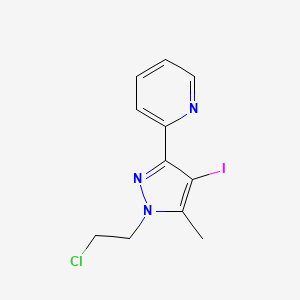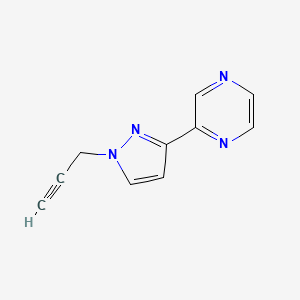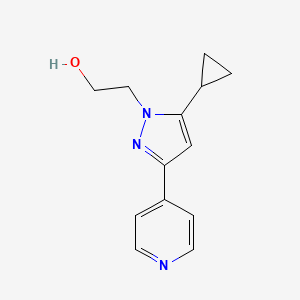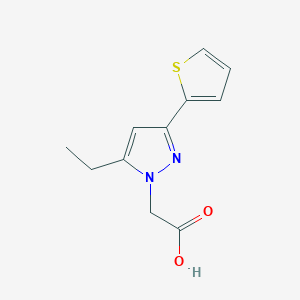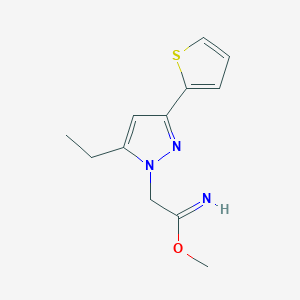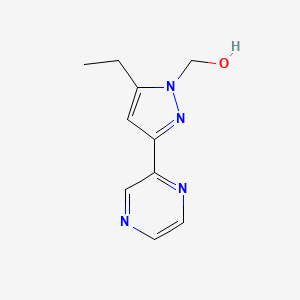
(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol
Vue d'ensemble
Description
Molecular Structure Analysis
Raman spectroscopy is a widely developing approach for noninvasive analysis that can provide information on chemical composition and molecular structure . High chemical specificity calls for developing different medical diagnostic applications based on Raman spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol are not available, it’s important to note that understanding the reactions of similar compounds can provide insights into its reactivity. For instance, incorporating self-interaction corrections (SIC) significantly improves chemical reaction barrier height predictions made using density functional theory methods .
Applications De Recherche Scientifique
Fluorescent Compounds Synthesis
Pyrazole derivatives have been explored for their fluorescent properties. A study detailed the synthesis of fluorescent compounds containing a pyrazolo[1,5-a]pyrazin-4(5H)-one moiety, designed from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates. These compounds exhibited notable optical properties, investigated through UV-vis absorption and fluorescence spectroscopy. The pH effect on UV-vis absorption of these compounds in methanol-H2O solutions was also studied, contributing to the understanding of their optical behaviors (Liang-Wen Zheng et al., 2011).
Antimicrobial and Anticancer Agents
Research into pyrazole derivatives has also highlighted their potential as antimicrobial and anticancer agents. Novel pyrazole derivatives with various moieties demonstrated significant in vitro antimicrobial and anticancer activity, surpassing even doxorubicin in certain cases. This underscores the therapeutic potential of pyrazole compounds in developing new drugs (H. Hafez et al., 2016).
Catecholase Activity and Molecular Docking Studies
The in situ copper (II) complexes of pyrazole and pyridine-based ligands, including pyrazole derivatives, were investigated for their catecholase activities. These studies are crucial for understanding the catalytic potential of pyrazole derivatives in biochemical and industrial processes. Additionally, molecular docking studies of pyrazole derivatives offer insights into their interactions with biological targets, further highlighting their potential in drug discovery (A. Mouadili et al., 2013).
Corrosion Inhibition
Pyrazole derivatives have been identified as effective corrosion inhibitors for steel in acidic environments. Their efficiency increases with concentration, demonstrating the practical applications of pyrazole derivatives in protecting metals from corrosion. This research contributes to the field of materials science, offering solutions for extending the life of metal components (K. Tebbji et al., 2005).
Palladium Complexes and Synthetic Strategies
Studies on palladium(II) complexes bearing pyrazole-based Schiff base ligands revealed their cytotoxic effects against cancer cell lines, indicating the potential use of pyrazole derivatives in cancer treatment. Additionally, eco-friendly synthesis strategies for new heterocyclic pyrazolic carboxylic α-amino esters highlight the importance of sustainable methods in synthesizing biologically active molecules (A. Abu-Surrah et al., 2010).
Propriétés
IUPAC Name |
(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-5-9(13-14(8)7-15)10-6-11-3-4-12-10/h3-6,15H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZBPTRNBCTOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CO)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





